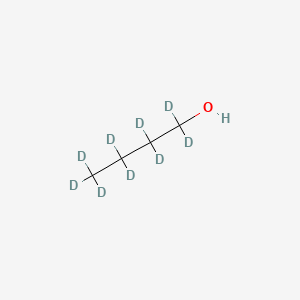

1-Butan-d9-ol

描述

This compound has the molecular formula CD3(CD2)2CD2OH and a molecular weight of 83.18 g/mol . It is widely used in scientific research due to its unique properties and applications.

准备方法

1-Butan-d9-ol is primarily synthesized through the reaction of hydrogen with 1-butyraldehyde-d in the presence of an alkali catalyst. During this process, hydrogen replaces the deuterium atom in the oxygen atom of the 1-butyraldehyde-d molecule, resulting in the formation of this compound . Industrial production methods typically involve the use of high-purity deuterium gas and controlled reaction conditions to ensure the desired isotopic purity and yield.

化学反应分析

1-Butan-d9-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butan-d9-aldehyde and further to butan-d9-oic acid.

Reduction: It can be reduced to butan-d9-amine using reducing agents like lithium aluminum hydride.

科学研究应用

1-Butan-d9-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as an internal standard for nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: It is employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: It is utilized in the production of deuterated solvents and reagents for various industrial applications

作用机制

The mechanism of action of 1-butan-d9-ol involves its interaction with molecular targets and pathways in biological systems. As a deuterated compound, it exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of enzymatic reactions and metabolic pathways, providing valuable insights into the underlying biochemical processes .

相似化合物的比较

1-Butan-d9-ol can be compared with other similar compounds, such as:

1-Butanol-d10: Another deuterated form of 1-butanol with a different isotopic labeling pattern.

tert-Butan-d9-ol: A deuterated form of tert-butanol with different structural and chemical properties.

1-Butyl alcohol-OD: A deuterated form of 1-butanol with a different isotopic composition . The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for certain types of research and industrial applications.

生物活性

1-Butan-d9-ol (also known as D9-butanol) is a deuterated form of butanol that has garnered attention in various fields of research, particularly in pharmacology and atmospheric chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is a four-carbon alcohol with the molecular formula and a molecular weight of approximately 74.12 g/mol. The presence of deuterium (D) in its structure differentiates it from its non-deuterated counterparts, influencing its chemical behavior and biological interactions.

Pharmacological Studies

-

Anti-inflammatory Properties :

A study investigating the extracts of Cymbaria daurica revealed that n-butanol extracts exhibited significant anti-inflammatory activity. The extracts inhibited lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 cells, indicating potential therapeutic applications in treating inflammatory conditions . -

Cytotoxic Potential :

The n-butanol fraction from Tamarindus indica flowers was evaluated for cytotoxic effects against liver cancer cell lines. The study found that this fraction had an IC50 value of 37 µg/mL against Huh-7 cells, suggesting its potential as a cytotoxic agent . -

α-Glucosidase Inhibition :

The n-butanol extract from Cymbaria daurica also demonstrated α-glucosidase-inhibitory activity comparable to acarbose, a standard drug used in diabetes management. This suggests that D9-butanol could have applications in managing blood sugar levels .

Atmospheric Chemistry Applications

This compound serves as an important tracer for studying hydroxyl (OH) radical reactions in atmospheric chemistry. Its reaction rate coefficient with OH radicals has been measured, providing valuable data for understanding oxidative processes in the atmosphere. The rate coefficient at room temperature was found to be . This information is crucial for modeling atmospheric reactions and assessing environmental impacts.

Table 1: Biological Activities of this compound Extracts

Case Study 1: Anti-inflammatory Effects

In a controlled study, the n-butanol extract from Cymbaria daurica was tested on RAW 264.7 macrophage cells to evaluate its anti-inflammatory properties. The results indicated a significant reduction in NO production at concentrations below cytotoxic levels, highlighting its potential use as an anti-inflammatory agent.

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of the n-butanol fraction from Tamarindus indica were assessed using MTT assays on various cancer cell lines. The extract showed selective toxicity towards Huh-7 cells while exhibiting lower activity against MCF-7 cells, indicating a targeted effect that could be explored for cancer therapy.

属性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708652 | |

| Record name | (~2~H_9_)Butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25493-17-8 | |

| Record name | (~2~H_9_)Butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25493-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is understanding the temperature-dependent reaction rate of 1-Butan-d9-ol with OH radicals important?

A1: this compound (D9B) is widely employed as a tracer for OH radicals in atmospheric chemistry research. Accurately determining OH exposure, a measure of the degree of oxidation by OH radicals, relies on precise knowledge of D9B's reaction rate with these radicals. [] This is crucial for understanding the complex processes driving atmospheric oxidation at various temperatures.

Q2: What new insights did the research provide regarding the reaction kinetics of this compound with OH radicals?

A2: The study successfully measured the rate coefficient of D9B with OH radicals (k1(T)) across a broad temperature range (240–750 K). [] Utilizing two distinct experimental techniques, the research established a reliable modified Arrhenius expression to accurately represent this temperature dependence. This finding allows researchers to confidently apply D9B as an OH tracer across a wider range of temperatures than previously possible, enhancing the accuracy of atmospheric modeling and experimental studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。